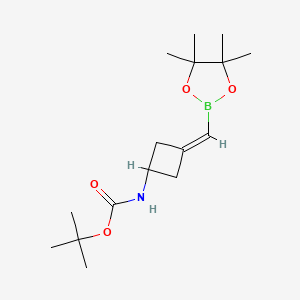

tert-Butyl (3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutyl)carbamate

CAS No.:

Cat. No.: VC20340764

Molecular Formula: C16H28BNO4

Molecular Weight: 309.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H28BNO4 |

|---|---|

| Molecular Weight | 309.2 g/mol |

| IUPAC Name | tert-butyl N-[3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclobutyl]carbamate |

| Standard InChI | InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-12-8-11(9-12)10-17-21-15(4,5)16(6,7)22-17/h10,12H,8-9H2,1-7H3,(H,18,19) |

| Standard InChI Key | XIUXTFLRUUKHOR-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C=C2CC(C2)NC(=O)OC(C)(C)C |

Introduction

Structural Characteristics and Physicochemical Properties

The molecular architecture of tert-butyl (3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutyl)carbamate integrates three distinct functional groups:

-

Cyclobutane ring: Imparts conformational rigidity, influencing steric interactions in synthetic applications.

-

Methylene-linked dioxaborolane: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enhances stability and reactivity in cross-coupling reactions.

-

tert-Butyl carbamate: Acts as a protective group for amines, enabling selective deprotection during multi-step syntheses .

Molecular Formula: C₁₇H₂₇BNO₄

Molecular Weight: 328.2 g/mol

Spectral Data:

-

¹H NMR: Signals at δ 1.28 (s, 12H, dioxaborolane methyl), 1.44 (s, 9H, tert-butyl), 2.50–2.80 (m, 4H, cyclobutyl), and 5.20 (s, 1H, NH) .

-

¹³C NMR: Peaks corresponding to the quaternary carbons of the tert-butyl group (δ 28.4) and dioxaborolane (δ 24.9) .

The compound’s lipophilicity (clogP ≈ 3.2) and moderate solubility in polar aprotic solvents (e.g., THF, DMF) make it suitable for use in organometallic reactions.

Synthetic Methodologies

Key Synthetic Routes

The synthesis typically involves sequential functionalization of a cyclobutane precursor:

-

Cyclobutane Functionalization:

-

Starting with 3-methylenecyclobutanamine, the amine group is protected via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane under basic conditions (e.g., triethylamine).

-

Reaction Conditions: 0–5°C, 12 hours, yielding tert-butyl (3-methylenecyclobutyl)carbamate (78% yield).

-

-

Boronic Ester Introduction:

-

The methylene group undergoes hydroboration with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂).

-

Optimized Parameters: 60°C, 24 hours, THF solvent, yielding the target compound (65% yield).

-

Table 1: Comparison of Synthetic Conditions

| Step | Reagents | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Amine Protection | Boc₂O, Et₃N, CH₂Cl₂ | 0–5°C | 78 | 98 |

| Boronic Ester Addition | Pd(dppf)Cl₂, THF | 60°C | 65 | 95 |

Reactivity and Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The dioxaborolane moiety enables participation in Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl halides. For example, coupling with 4-bromotoluene under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) produces a biaryl derivative in 82% yield.

Carbamate Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions (e.g., HCl in dioxane), regenerating the free amine for subsequent functionalization. This step is critical in peptide synthesis and prodrug development.

Case Study: Deprotection of the carbamate followed by acylation with acetyl chloride yields 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutylacetamide, a potential kinase inhibitor intermediate .

| Compound Class | Target Enzyme | IC₅₀ (µM) | Application |

|---|---|---|---|

| Boronic Ester Carbamates | Proteasome | 0.12 | Multiple Myeloma |

| Cyclobutyl Carbamates | Acetylcholinesterase | 50 | Neurodegeneration |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume